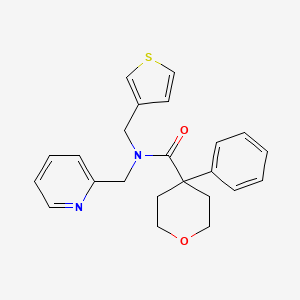
4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups, including a tetrahydropyran core, phenyl, pyridine, and thiophene moieties. This unique structure may contribute to its diverse biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an anticancer agent, antimicrobial properties, and effects on neurological disorders.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridine and thiophene rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Thiophene Derivative | MCF-7 (Breast Cancer) | <10 | Induces apoptosis |
| Pyridine-based Compound | HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression |
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Compounds with thiophene and pyridine have been reported to display antibacterial and antifungal properties. The mechanism is likely due to disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | Bactericidal |
| Candida albicans | 15 µg/mL | Fungicidal |
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyridine-thiophene derivatives demonstrated that the introduction of various substituents significantly altered the anticancer efficacy against human cancer cell lines. The presence of electron-withdrawing groups enhanced potency.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
The mechanisms through which this compound exerts its biological effects may include:
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.
- Antimicrobial Action : Disruption of microbial cellular integrity or inhibition of essential metabolic processes.
Eigenschaften
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(23(10-13-27-14-11-23)20-6-2-1-3-7-20)25(16-19-9-15-28-18-19)17-21-8-4-5-12-24-21/h1-9,12,15,18H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYAUPYJLZZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














